methyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxypropoxy]benzoate
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Overview
Description
Methyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxypropoxy]benzoate is a complex organic compound that features a benzoate ester linked to a hydroxypropoxy group, which is further connected to an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxypropoxy]benzoate typically involves multiple steps:
Formation of the Isoindole Moiety: The isoindole structure can be synthesized through the reaction of phthalic anhydride with an appropriate amine under acidic conditions.
Attachment of the Hydroxypropoxy Group: The hydroxypropoxy group can be introduced via an etherification reaction, where the isoindole derivative reacts with a halohydrin in the presence of a base.
Esterification: The final step involves the esterification of the hydroxypropoxy-isoindole intermediate with methyl 4-hydroxybenzoate under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups within the isoindole moiety, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Methyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxypropoxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxypropoxy]benzoate exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its isoindole and benzoate moieties. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate
Uniqueness
Methyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxypropoxy]benzoate is unique due to its specific structural arrangement, which combines the properties of an isoindole moiety with a hydroxypropoxy group and a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 4-[3-(1,3-dioxoisoindol-2-yl)-2-hydroxypropoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-25-19(24)12-6-8-14(9-7-12)26-11-13(21)10-20-17(22)15-4-2-3-5-16(15)18(20)23/h2-9,13,21H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSXFVBZEVTIAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(CN2C(=O)C3=CC=CC=C3C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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